molecular formula C16H9NO6 B2663304 2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 38250-60-1

2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B2663304
Key on ui cas rn: 38250-60-1
M. Wt: 311.249
InChI Key: RQQWSBAUSJDYFA-UHFFFAOYSA-N
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Patent
US07148352B2

Procedure details

4-carboxyphthalic anhydride (1.0 g, 0.0052 mol) and m-aminobenzoic acid (0.714 g, 0.0052 mol) were refluxed as above overnight. Crystallisation of the product from MeOH yielded 1.21 g (72%) of 106 as a white solid: mp=>380° C.; Rf 0.87 (A): Rf 0.75 (C): Rf 0.27 (D):IR (cm−1): 2700–3125 (OH), 3090 (C═CH), 2665 (C—H), 1780 (C═O), 1731 (C═O), 1699 (C═O), 1610 (C═C), 1589 (C═C), 1484 (C═C), 1452 (C═C), 1383 (C—O), 1310 (C—O), 1222 (C—O), 722 (C═CH); MS m/z (rel intensity) 311 (22), 310 (100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.714 g
Type
reactant
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[O:10][C:8](=O)[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2].[NH2:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=1)[C:19]([OH:21])=[O:20]>>[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[N:15]([C:16]3[CH:24]=[CH:23][CH:22]=[C:18]([C:19]([OH:21])=[O:20])[CH:17]=3)[C:8](=[O:10])[C:7]2=[CH:13][CH:14]=1)([OH:3])=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)C=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.714 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallisation of the product from MeOH

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C=C2C(C(=O)N(C2=O)C2=CC(=CC=C2)C(=O)O)=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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